Egfr-IN-35
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Overview
Description
Egfr-IN-35 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound is an acrylamide derivative and has shown significant potential in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). Overexpression and mutation of the epidermal growth factor receptor have been linked to uncontrolled cell growth and cancer progression, making this compound a valuable compound in cancer research and therapy .
Preparation Methods
The preparation of Egfr-IN-35 involves several synthetic routes and reaction conditions. One common method includes the synthesis of acrylamide derivatives through a series of chemical reactions. The process typically involves the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr-IN-35 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Egfr-IN-35 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of acrylamide derivatives.
Biology: Employed in research to understand the role of epidermal growth factor receptor in cell signaling and cancer progression.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the epidermal growth factor receptor .
Mechanism of Action
Egfr-IN-35 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor and associated signaling cascades .
Comparison with Similar Compounds
Egfr-IN-35 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: A first-generation epidermal growth factor receptor inhibitor with a similar mechanism of action.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor designed to overcome resistance to earlier inhibitors.
This compound stands out due to its lower toxicity and higher specificity for the epidermal growth factor receptor, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H24ClN7O2 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-17(13-32)25-31-22(23-24(27)29-15-30-33(23)25)16-8-9-20(19(26)12-16)35-14-18-7-3-4-10-28-18/h2-4,7-10,12,15,17H,1,5-6,11,13-14H2,(H2,27,29,30)/t17-/m1/s1 |
InChI Key |
IGGCKIOWUQAPKJ-QGZVFWFLSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origin of Product |
United States |
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